molecular formula C12H19N3O2 B2558205 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 2034454-01-6

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2558205
CAS No.: 2034454-01-6
M. Wt: 237.303
InChI Key: FXQSKVFPNNYVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a tetrahydrofuran ring, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the 1,5-dimethyl substituents.

    Coupling with Tetrahydrofuran Derivative: The alkylated pyrazole is coupled with a tetrahydrofuran derivative, such as tetrahydrofuran-3-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or tetrahydrofuran rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the pyrazole ring.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic or optical properties.

    Biological Research: It is used as a probe to study biological pathways and interactions, particularly those involving pyrazole-containing compounds.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.

Uniqueness

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the pyrazole and tetrahydrofuran rings also provides a distinct scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-7-11(14-15(9)2)3-5-13-12(16)10-4-6-17-8-10/h7,10H,3-6,8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQSKVFPNNYVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.